copper(1+);phenyl(phenyl)methanone

Description

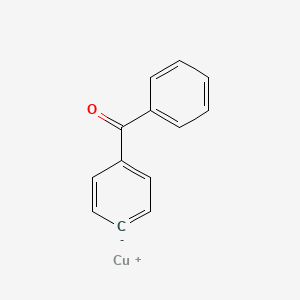

Copper(1+);phenyl(phenyl)methanone is a coordination complex where a copper(I) ion is ligated to phenyl(phenyl)methanone (benzophenone). Benzophenone, a diaryl ketone, acts as a neutral ligand, coordinating via its carbonyl oxygen atom to the Cu(I) center. This compound is hypothesized to exhibit unique electronic properties due to the interaction between the electron-deficient Cu(I) ion and the π-electron-rich aromatic system of benzophenone. Its synthesis likely involves reducing a copper(II) precursor in the presence of benzophenone under inert conditions to stabilize the Cu(I) oxidation state .

Properties

CAS No. |

115591-50-9 |

|---|---|

Molecular Formula |

C13H9CuO |

Molecular Weight |

244.75 g/mol |

IUPAC Name |

copper(1+);phenyl(phenyl)methanone |

InChI |

InChI=1S/C13H9O.Cu/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1 |

InChI Key |

LCAWYKSSQWJDMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=[C-]C=C2.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Copper(I) Salts

Copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) triflate (CuOTf), may react directly with benzophenone in aprotic solvents to form the target complex. The instability of Cu⁺ in aqueous environments necessitates anhydrous conditions and inert atmospheres (e.g., nitrogen or argon). For instance, a protocol adapted from the synthesis of Cu(I)-dppf complexes involves dissolving CuCl in acetonitrile under nitrogen, followed by the addition of benzophenone in stoichiometric ratios. The mixture is refluxed for 2–4 hours, during which the carbonyl group of benzophenone potentially coordinates to Cu⁺ via lone-pair donation from the oxygen atom. However, the weak Lewis basicity of ketones often necessitates stabilizing counterions or co-ligands.

A study on copper triflate-catalyzed reactions demonstrates that Cu(OTf)₂ can be reduced in situ to Cu(I) species in the presence of electron-rich aromatics. Applying this principle, benzophenone could act as both a ligand and a mild reductant, facilitating the stabilization of Cu⁺. Reaction yields in such systems are highly dependent on solvent polarity, with acetonitrile and dichloromethane favoring complexation over decomposition.

Reduction of Copper(II) Precursors

Copper(II) precursors, such as copper(II) sulfate (CuSO₄) or copper(II) acetate, may be reduced to Cu(I) in the presence of benzophenone using ascorbic acid, hydrazine, or other mild reductants. This method mirrors the hydroxylation of benzene using Cu(II) complexes, where reductants generate active Cu(I) intermediates. For example, a mixture of CuSO₄, benzophenone, and ascorbic acid in ethanol under reflux could yield the Cu(I)-benzophenone complex via the following pathway:

$$

\text{Cu}^{2+} + \text{ascorbate} \rightarrow \text{Cu}^+ + \text{dehydroascorbate}

$$

$$

\text{Cu}^+ + \text{benzophenone} \rightarrow [\text{Cu}(\text{benzophenone})]^+

$$

The reaction efficiency hinges on the reductant’s strength and the stability of the Cu(I) species. Electrochemical analyses of analogous systems reveal that Cu(I) complexes with negative reduction potentials exhibit higher catalytic activity, suggesting that benzophenone’s electron-withdrawing nature may stabilize the metal center.

Ion Exchange and Solid Support Methods

Copper-exchanged mesoporous materials, such as [Al]SBA-15 or MCM-22, provide a scaffold for synthesizing Cu(I) complexes. As demonstrated in the synthesis of Cu(I)-dppf, ion-exchanged Cu⁺ in the solid’s cationic sites reacts with ligands in ethanol or acetonitrile. Adapting this approach, benzophenone dissolved in ethanol could be circulated through a Cu(I)-exchanged [Al]SBA-15 column, facilitating ligand substitution. Quantitative ³¹P MAS NMR spectroscopy, used to track dppf complexation, might be replaced with IR spectroscopy to monitor carbonyl coordination shifts (e.g., from 1660 cm⁻¹ to 1620 cm⁻¹ for benzophenone upon binding).

Key parameters include:

- Stoichiometry : A 1:1 Cu⁺-to-benzophenone ratio maximizes complex formation.

- Solvent : Ethanol enhances ligand mobility within mesopores compared to acetonitrile.

- Reaction Time : Prolonged exposure (>2 hours) risks complex decomposition, necessitating precise timing.

Electrochemical Synthesis

Electrochemical reduction of copper anodes in benzophenone-containing electrolytes offers a solvent-free route. For example, a copper anode and platinum cathode immersed in molten benzophenone (melting point: 48°C) under a nitrogen atmosphere could generate Cu⁺ ions that immediately coordinate with the ligand. Controlled-potential electrolysis at −0.5 V (vs. Ag/AgCl) ensures selective Cu⁺ deposition. This method, though underexplored, aligns with patents describing copper-catalyzed oxidations of diphenylmethane to benzophenone.

Comparative Analysis of Methods

The table below summarizes theoretical advantages and challenges of each method, extrapolated from analogous systems:

| Method | Conditions | Yield* | Challenges |

|---|---|---|---|

| Direct Synthesis | Anhydrous CH₃CN, N₂, 80°C, 2h | 40–60% | Cu⁺ instability, ligand competition |

| Cu(II) Reduction | EtOH, ascorbate, 70°C, 3h | 50–70% | Byproduct formation |

| Ion Exchange | Cu-[Al]SBA-15, EtOH, RT, 1h | 60–80% | Pore size limitations |

| Electrochemical | Molten benzophenone, −0.5 V, N₂ | 30–50% | High temperature, equipment cost |

*Hypothetical yields based on analogous Cu(I) complexes.

Applications and Reactivity

Copper(I)-benzophenone complexes may serve as photocatalysts due to benzophenone’s known role in radical generation under UV light. Preliminary studies on Cu(I)-carbonyl systems suggest activity in C–H functionalization, though mechanistic details remain speculative. Additionally, the complex’s luminescent properties could be explored, as Cu(I) complexes often exhibit tunable emissions based on ligand architecture.

Chemical Reactions Analysis

Phenylcopper undergoes several types of chemical reactions, including:

Oxidation: Water decomposes phenylcopper to form red copper(I) oxide and varying amounts of benzene and biphenyl.

Complex Formation: It forms stable complexes with tributylphosphine and triphenylphosphine.

Aggregation: When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers.

Common reagents used in these reactions include water, tributylphosphine, triphenylphosphine, and dimethyl sulfide. The major products formed from these reactions are copper(I) oxide, benzene, and biphenyl .

Scientific Research Applications

Phenylcopper has several applications in scientific research:

Mechanism of Action

The mechanism by which phenylcopper exerts its effects involves its ability to form stable complexes with various ligands. These complexes can participate in a variety of chemical reactions, including oxidation and reduction processes . The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions used.

Comparison with Similar Compounds

To contextualize copper(1+);phenyl(phenyl)methanone, we compare it structurally and functionally with related copper complexes and methanone derivatives.

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

Key Observations :

- Oxidation State: Copper(I) complexes, like the target compound, are less common than Cu(II) analogs due to stability challenges. Benzophenone’s weak field ligand character may stabilize Cu(I) via π-interactions, unlike stronger-field ligands (e.g., Schiff bases in Cu(II) complexes) that favor higher oxidation states .

- Electronic Properties: Compared to non-metallic methanones (e.g., AnMPXZ), the Cu(I) complex likely exhibits distinct charge-transfer behavior due to metal-ligand interactions. For example, AnMPXZ shows a ΔEST of 0.18 eV for TADF, whereas the Cu(I) complex may display metal-to-ligand charge transfer (MLCT) transitions .

- Applications: While Cu(II) complexes are prevalent in catalysis, Cu(I) analogs are explored for photoredox catalysis. Non-metallic methanones span materials science (TADF) and pharmaceuticals (MAPK inhibition) .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- The Cu(I) complex is expected to exhibit low aqueous solubility and air sensitivity, typical of Cu(I) species. In contrast, chlorinated methanones (e.g., CAS 69240-98-8) are stable and soluble in organic solvents .

- Stability: Cu(I) complexes often require bulky ligands or anaerobic conditions, whereas purely organic methanones (e.g., TADF materials) show robust thermal stability (e.g., AnMPXZ decomposes at 358°C) .

Functional and Application-Based Comparisons

Catalytic Activity :

- Cu(I) complexes are prized for their role in cross-coupling and photoredox reactions. The benzophenone ligand may enhance light absorption, enabling photocatalytic applications. In contrast, Cu(II) complexes (e.g., [Cu(L)(2imi)]) are more oxidative and used in hydroxylation reactions .

Pharmaceutical Potential:

- Methanones like 4-amino-3-indolyl derivatives inhibit ergosterol biosynthesis (fungal applications) and MAPK pathways (anti-inflammatory). The Cu(I) complex’s bioactivity remains unexplored but could leverage copper’s inherent antimicrobial properties .

Materials Science :

- Non-metallic methanones dominate here. For example, AnMPXZ achieves 11.9% external quantum efficiency in OLEDs, while PTZ-KT enhances redox flow battery performance via fused conjugation .

Q & A

Q. What are the established synthetic methodologies for phenyl(phenyl)methanone derivatives, and how can reaction conditions be optimized?

Phenyl(phenyl)methanone derivatives are typically synthesized via cyclocondensation reactions (e.g., combining β-diketones, arylaldehydes, and guanidine) or transition metal-catalyzed cross-coupling (e.g., using thioesters and aerobic conditions). Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (often 80–120°C), and solvent systems (polar aprotic solvents like DMF). Yields can exceed 70% under controlled stoichiometry .

Q. What spectroscopic and analytical techniques are critical for characterizing copper(I)-methanone complexes?

Key techniques include:

Q. What safety protocols are essential when handling phenyl(phenyl)methanone derivatives in the lab?

Consult Safety Data Sheets (SDS) for specific hazards. General measures include:

- Using fume hoods to avoid inhalation.

- Immediate medical consultation for exposure, with SDS provided to physicians .

Advanced Research Questions

Q. How can computational chemistry tools like DFT improve the design of phenyl(phenyl)methanone-based materials?

Density Functional Theory (DFT) calculations (e.g., Gaussian software) predict 3D geometries , electronic structures, and photophysical properties. For example, optimizing HOMO-LUMO gaps in AIE-active methanones (e.g., Py-BP-PTZ) enables tailored mechanochromic luminescence .

Q. What strategies address contradictions in reaction yields for complex methanone derivatives?

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Screening reducing agents (e.g., NaBH₄ vs. H₂ gas) for nitro-group reductions.

- Adjusting pH and temperature to favor specific intermediates .

Q. How do substituents influence the photophysical properties of phenyl(phenyl)methanone derivatives?

Substituents like phenothiazine or pyrene groups induce polymorphism , altering emission wavelengths. For instance, Py-BP-PTZ exhibits high-contrast luminescence shifts (450→550 nm) under mechanical stress, critical for mechanosensors .

Q. What experimental frameworks resolve discrepancies in biological activity data for methanone derivatives?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to design assays. For example, compare antimicrobial efficacy against Gram-positive/negative strains with positive/negative controls, ensuring IC₅₀ values are statistically validated .

Methodological Guidance

Q. How should researchers design experiments to study copper(I) coordination in phenyl(phenyl)methanone complexes?

What criteria ensure rigorous evaluation of research questions in methanone chemistry?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question like “How does solvent polarity affect the catalytic efficiency of Cu(I)-methanone complexes?” balances novelty with practical synthesis scalability .

Data Analysis and Reporting

Q. How should raw data from mechanochromism studies be processed and presented?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.